molecular formula C19H24N4 B12236178 6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine

6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine

Cat. No.: B12236178
M. Wt: 308.4 g/mol
InChI Key: SBVSDECDBGFVQE-VMPITWQZSA-N
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Description

6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of protein kinases, affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

6-methyl-N-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyrimidin-4-amine

InChI

InChI=1S/C19H24N4/c1-16-14-19(21-15-20-16)22-18-9-12-23(13-10-18)11-5-8-17-6-3-2-4-7-17/h2-8,14-15,18H,9-13H2,1H3,(H,20,21,22)/b8-5+

InChI Key

SBVSDECDBGFVQE-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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